molecular formula C19H24Cl3FN2O2 B2517267 1-(4-chlorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride CAS No. 467236-74-4

1-(4-chlorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

Cat. No.: B2517267
CAS No.: 467236-74-4
M. Wt: 437.76
InChI Key: DTTQVBYFOOQKAZ-UHFFFAOYSA-N
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Description

This compound features a propan-2-ol backbone substituted with a 4-chlorophenoxy group at position 1 and a 4-(4-fluorophenyl)piperazinyl group at position 2. The dihydrochloride salt enhances solubility and bioavailability.

Properties

IUPAC Name

1-(4-chlorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2O2.2ClH/c20-15-1-7-19(8-2-15)25-14-18(24)13-22-9-11-23(12-10-22)17-5-3-16(21)4-6-17;;/h1-8,18,24H,9-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTQVBYFOOQKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.

    Synthesis of the Fluorophenyl Piperazine: The next step involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst to form the fluorophenyl piperazine intermediate.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the fluorophenyl piperazine intermediate under controlled conditions to form the target compound. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy and fluorophenyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound exhibits potential as a therapeutic agent due to its interaction with neurotransmitter systems. Its piperazine component suggests activity at serotonin and dopamine receptors, which are crucial in treating psychiatric disorders such as depression and anxiety .

Antidepressant Activity

Studies have demonstrated that derivatives of compounds with similar structures can act as effective antidepressants. The presence of the fluorophenyl group may enhance the binding affinity to serotonin receptors, leading to increased efficacy in mood regulation .

Antipsychotic Properties

The compound's ability to modulate dopaminergic activity positions it as a candidate for antipsychotic drug development. Research focusing on piperazine derivatives has shown promising results in managing symptoms of schizophrenia and other psychotic disorders .

Antiarrhythmic Potential

Some studies have explored the use of related compounds in cardiovascular applications, particularly in treating arrhythmias. The structural similarity suggests that 1-(4-chlorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride could exhibit similar antiarrhythmic properties, warranting further investigation .

Case Studies

Study Objective Findings
Study on Antidepressant EffectsEvaluate the antidepressant potential of piperazine derivativesDemonstrated significant reduction in depressive-like behaviors in animal models when treated with similar compounds .
Antipsychotic Activity AssessmentInvestigate the effects on dopamine receptor modulationShowed promise in reducing psychotic symptoms, indicating potential for clinical application .
Cardiovascular Drug DevelopmentTest antiarrhythmic propertiesRelated compounds exhibited effective management of atrial fibrillation, suggesting further exploration for this compound .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Structural Analogues with Phenoxy Modifications

1-(4-Chloro-3-methylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol Dihydrochloride
  • Structural Difference: Addition of a 3-methyl group on the chlorophenoxy ring.
  • Impact : Increased steric bulk may reduce binding affinity to flat receptor sites but improve metabolic stability via steric hindrance against enzymatic degradation .
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Hydrochloride
  • Structural Difference : 4-Methoxyphenyl replaces the 4-fluorophenyl on the piperazine.
  • Lower logP (increased polarity) may reduce blood-brain barrier penetration .

Analogues with Piperazine Substituent Variations

1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride
  • Structural Difference: Adamantane substituent on phenoxy; 4-methylpiperazine instead of 4-fluorophenylpiperazine.
  • Impact: Adamantane’s lipophilicity enhances membrane permeability but may increase off-target interactions.
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
  • Structural Difference: Sulfanyl group replaces the phenoxy oxygen.
  • Impact : Sulfur’s larger atomic size and polarizability may enhance binding to hydrophobic pockets in receptors. However, reduced hydrogen-bonding capacity compared to oxygen could lower affinity .

Analogues with Backbone or Core Modifications

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c)
  • Structural Difference: Benzo[b]thiophen-2-yl replaces chlorophenoxy.
  • Methoxy groups increase solubility but may reduce CNS penetration .
1-(4-Fluorophenoxy)-3-(4-{3-[hydroxy(oxido)amino]-pyridin-2-yl}piperazin-1-yl)propan-2-ol
  • Structural Difference: Pyridine-derived piperazine with a hydroxy(oxido)amino group.
  • The oxido group may improve water solubility but introduce metabolic instability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Key Substituents Solubility (HCl Salt) Reference
Target Compound 463.35 3.8 4-ClPhO, 4-FPh-piperazine High (dihydrochloride)
4-Methoxyphenylpiperazine Analog 455.34 2.9 4-ClPhO, 4-OMePh-piperazine Moderate
Adamantane-Methylpiperazine Analog 517.43 5.2 AdamantylPhO, 4-Me-piperazine Low
Benzo[b]thiophene Derivative (8c) 458.54 4.1 Benzo[b]thiophen-2-yl, 4-FPh-piperazine Moderate
  • Key Observations :
    • Fluorine and chlorine substituents (target compound) balance lipophilicity and electronic effects for optimal receptor interaction.
    • Salt forms (e.g., dihydrochloride) universally improve solubility but vary in efficacy based on molecular weight and substituent polarity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and purification methods for this compound?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution to introduce the chlorophenoxy group and subsequent coupling of the piperazine moiety. Key steps include:

  • Reaction Condition Control : Temperature (e.g., 60–80°C for aromatic substitutions), pH (neutral to slightly basic for amine coupling), and anhydrous solvents (e.g., THF or DCM) to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 3:7) .

Q. How is structural characterization performed to confirm the compound’s identity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments (δ 6.8–7.4 ppm for chlorophenyl/fluorophenyl groups) and piperazine CH2 signals (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~435.3) and isotopic patterns matching Cl/F atoms .
  • Elemental Analysis : Confirm Cl/F content within ±0.3% of theoretical values .

Q. What are the critical solubility and stability parameters for this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary stock solvent), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy. Note limited aqueous solubility (<1 mg/mL), necessitating DMSO stock solutions .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed piperazine) indicate sensitivity to humidity; store desiccated at –20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Systematic Substitution : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to assess receptor binding affinity changes .
  • In Vitro Assays : Use radioligand displacement assays (e.g., dopamine D2/D3 receptors) to quantify IC50 values. Compare with analogs like GPV005 ( ) to identify pharmacophore contributions .

Q. What computational and experimental approaches are used for conformational analysis of the piperazine ring?

  • Methodological Answer :

  • X-ray Crystallography : Solve crystal structures using SHELXL ( ) to determine chair/boat conformations. Refine with anisotropic displacement parameters (ADPs) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare energy barriers for ring puckering (e.g., Cremer-Pople parameters, ) .

Q. How can biological activity mechanisms be elucidated for this compound?

  • Methodological Answer :

  • Receptor Binding Studies : Perform competitive binding assays (e.g., serotonin 5-HT1A or adrenergic α1 receptors) using tritiated ligands. Correlate Ki values with functional responses (cAMP inhibition) .
  • Signaling Pathway Analysis : Use Western blotting to measure downstream targets (e.g., phosphorylated ERK1/2) in cell lines treated with EC50 doses .

Q. What crystallographic strategies ensure accurate refinement of this compound’s structure?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Aim for completeness >99% and Rint <5% .
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and constrain anisotropic displacement for heavy atoms (Cl, F). Final R1/wR2 should be <0.05/0.15 .

Q. How should contradictory data in pharmacological assays be resolved?

  • Methodological Answer :

  • Replicate Experiments : Use orthogonal assays (e.g., fluorescence-based calcium flux vs. radioligand binding) to confirm activity .
  • Analytical Validation : Re-characterize compound purity via HPLC-MS post-assay to rule out degradation artifacts .

Q. What in silico methods predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism (e.g., CYP2D6 inhibition risk) and hepatotoxicity .
  • Molecular Dynamics (MD) Simulations : Simulate liver microsomal environments (CHARMM force field) to identify vulnerable sites (e.g., N-dealkylation of piperazine) .

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